

In-Depth Technical Guide to the Furancarboxylic Acid Derivative D942

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Compound of Interest

Compound Name: D942

Cat. No.: B1666018

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Introduction

D942 is a notable furancarboxylic acid derivative recognized for its role as an indirect activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental data related to **D942**, intended to support further research and drug development efforts.

Chemical Structure and Properties

D942 is chemically identified as 5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]-2-furancarboxylic acid. Its structure is characterized by a central furan ring substituted with a carboxylic acid group and a propylphenyl group, which in turn is linked to a fluorophenylethoxy moiety.

Property	Value
Formal Name	5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]-2-furancarboxylic acid
CAS Number	849727-81-7
Molecular Formula	C ₂₂ H ₂₁ FO ₄
Molecular Weight	368.4 g/mol

Biological Activity and Mechanism of Action

D942 functions as an indirect activator of AMPK. Its mechanism of action is believed to involve the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) and NAD(P)H dehydrogenase [quinone] 1 (NQO1).^[1] This inhibition leads to an increase in the cellular AMP/ATP ratio, which is a primary trigger for AMPK activation.

Activated AMPK plays a central role in regulating cellular metabolism by phosphorylating a variety of downstream targets. This leads to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

Quantitative Data Summary

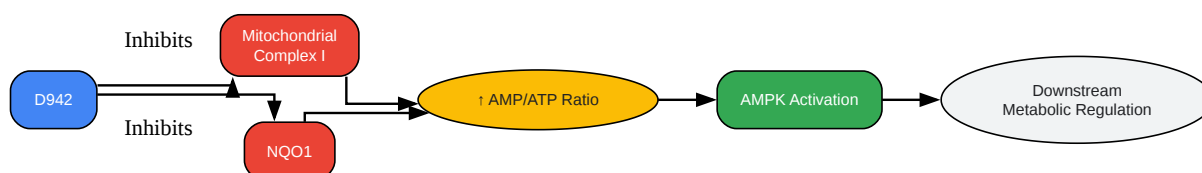
The following table summarizes the available quantitative data for the biological activity of **D942**.

Parameter	Value	Cell Line/System	Reference
AMPK Activation (EC ₅₀)	11.7 µM	^[2]	
Multiple Myeloma Cell Growth Inhibition	Effective at 50 µM	Multiple Myeloma Cells	^[2]

Further research is required to determine the specific IC₅₀ values for NQO1 and mitochondrial complex I inhibition, as well as a more precise IC₅₀ value for its anti-myeloma activity.

Signaling Pathway

The signaling cascade initiated by **D942** begins with the inhibition of mitochondrial complex I and NQO1. This disruption of the electron transport chain elevates the intracellular AMP to ATP ratio. The increased AMP levels allosterically activate AMPK, which then phosphorylates downstream targets to restore energy balance.



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D942 signaling pathway leading to AMPK activation.

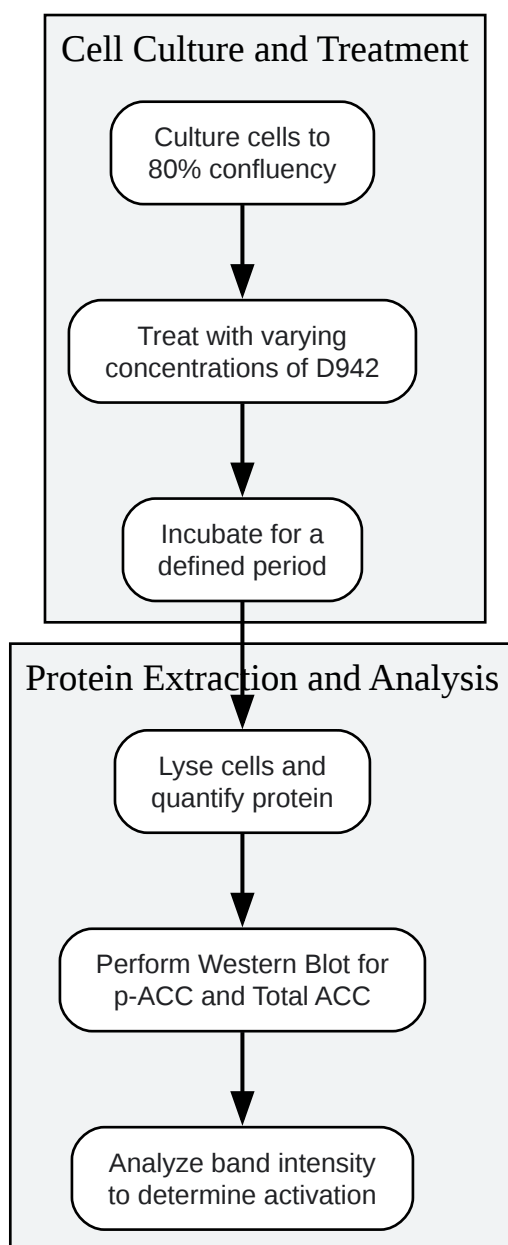
Experimental Protocols

Detailed experimental protocols for the synthesis of **D942** are not readily available in the public domain. However, based on its structure, a plausible synthetic route would involve the coupling of a suitably functionalized furan precursor with the substituted propylphenyl side chain.

The following are generalized protocols for key experiments to characterize the activity of **D942**.

AMPK Activation Assay

A common method to assess AMPK activation is to measure the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).



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Workflow for determining AMPK activation by **D942**.

- Cell Culture: Plate cells (e.g., HeLa, C2C12) in appropriate growth medium and culture until they reach approximately 80% confluency.
- Treatment: Treat the cells with a range of concentrations of **D942** (e.g., 0.1, 1, 10, 50, 100 μ M) and a vehicle control (e.g., DMSO).

- Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, 12, 24 hours).
- Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.
- Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-ACC (Ser79) and total ACC, followed by appropriate HRP-conjugated secondary antibodies.
- Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. The ratio of phosphorylated ACC to total ACC indicates the level of AMPK activation.

Multiple Myeloma Cell Growth Inhibition Assay

The anti-proliferative effect of **D942** on multiple myeloma cells can be assessed using a standard MTT or similar viability assay.

- Cell Seeding: Seed multiple myeloma cells (e.g., U266, RPMI 8226) in a 96-well plate at a predetermined density.
- Compound Addition: Add serial dilutions of **D942** to the wells. Include a vehicle control.
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
- Viability Reagent: Add a viability reagent such as MTT or WST-1 to each well and incubate according to the manufacturer's instructions.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data on a dose-response curve.

NQO1 Inhibition Assay

The inhibitory activity of **D942** against NQO1 can be determined using a colorimetric assay that measures the reduction of a substrate.

- **Reaction Mixture:** Prepare a reaction mixture containing a suitable buffer, NQO1 enzyme, a substrate (e.g., menadione), and a reducing agent (e.g., NADPH).
- **Inhibitor Addition:** Add varying concentrations of **D942** to the reaction mixture.
- **Initiation:** Initiate the reaction by adding a colorimetric reagent (e.g., cytochrome c).
- **Measurement:** Monitor the change in absorbance over time at the appropriate wavelength.
- **Data Analysis:** Calculate the rate of reaction for each concentration of **D942** and determine the IC₅₀ value.

Mitochondrial Complex I Inhibition Assay

The effect of **D942** on mitochondrial complex I activity can be measured by monitoring the oxidation of NADH.

- **Mitochondrial Isolation:** Isolate mitochondria from a suitable cell line or tissue.
- **Reaction Buffer:** Prepare a reaction buffer containing the isolated mitochondria, a substrate for complex I (e.g., glutamate and malate), and a detergent to permeabilize the mitochondrial membrane.
- **Inhibitor Incubation:** Incubate the mitochondria with different concentrations of **D942**.
- **Reaction Initiation:** Initiate the reaction by adding NADH.
- **Measurement:** Measure the decrease in absorbance at 340 nm as NADH is oxidized.
- **Data Analysis:** Calculate the rate of NADH oxidation and determine the IC₅₀ value for **D942**.

Conclusion

D942 is a furancarboxylic acid derivative with potential as a pharmacological tool for studying AMPK signaling and as a lead compound for the development of therapeutics targeting metabolic disorders and cancer. Its mechanism of action through the indirect activation of AMPK via inhibition of mitochondrial complex I and NQO1 provides a clear rationale for its observed biological effects. Further investigation is warranted to fully elucidate its synthetic

pathway, detailed pharmacological profile, and therapeutic potential. This guide provides a foundational resource for researchers to design and execute further studies on this promising compound.

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References

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